molecular formula C9H9F2N3 B3010989 7-(Difluoromethyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine CAS No. 1795186-93-4

7-(Difluoromethyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine

Cat. No. B3010989
CAS RN: 1795186-93-4
M. Wt: 197.189
InChI Key: WMBMRXORZVRTJT-UHFFFAOYSA-N
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Description

“7-(Difluoromethyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine” is a pyrazolo[1,5-a]pyrimidine derivative . Pyrazolo[1,5-a]pyrimidines are synthetically available compounds that are extensively studied due to their diverse biological activity . They are known to have antibacterial, cytotoxic, antifungal, and antitumor activity .


Synthesis Analysis

The synthesis of this compound involves the cyclocondensation of 3,4-substituted 5-aminopyrazoles with unsymmetrical 1,3-dicarbonyl compounds containing the difluoromethyl group . This process is carried out in acetic acid .

Scientific Research Applications

1. Molecular Structure and Hydrogen Bonding

The molecular structure of compounds closely related to 7-(Difluoromethyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine has been studied, revealing interesting hydrogen bonding patterns. For instance, in 7-amino-5-tert-butyl-2-methyl­pyrazolo[1,5-a]pyrimidine, molecules are linked by hydrogen bonds forming chains with different types of rings (Portilla et al., 2006).

2. Synthesis and Chemical Properties

Research has been conducted on the synthesis of related pyrazolo[1,5-a]pyrimidines. One study detailed the preparation of compounds with long linear perfluoroalkyl chains substituted in the pyrimidine structure (Fabron et al., 1991). Another study reported an efficient synthesis of trifluoromethylated pyrazolo[1,5-a]pyrimidines, indicating their potential for various biological applications (Jismy et al., 2018).

3. Biomedical Applications

Pyrazolo[1,5-a]pyrimidines have been explored for their potential in biomedical research. A novel series of these compounds were synthesized and evaluated for their binding to the translocator protein 18 kDa (TSPO), an early biomarker of neuroinflammatory processes (Damont et al., 2015). In another study, N-aryl-7-aryl-pyrazolo[1,5-a]pyrimidines were synthesized and screened for antitumor activity against liver and breast cancer cells (El-Naggar et al., 2018).

4. Antiviral and Analgesic Activities

Compounds derived from pyrazolo[1,5-a]pyrimidines have shown potential antiviral effects against influenza and Coxsackie viruses and analgesic activity. The study highlighted the various transformations these compounds can undergo and their biological implications (Elkina et al., 2020).

5. Antibacterial Activity

A study synthesized novel pyrazolo[1,5-a]pyrimidine compounds and evaluated their antibacterial activity. This research offers insights into the potential use of these compounds in addressing bacterial infections (Abdallah & Elgemeie, 2022).

Biochemical Analysis

Cellular Effects

The effects of 7-(Difluoromethyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine on cellular processes are complex and multifaceted. The compound is known to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

The molecular mechanism of action of this compound involves a variety of interactions at the molecular level. These include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Temporal Effects in Laboratory Settings

The effects of this compound in laboratory settings can change over time. This includes information on the compound’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses

Metabolic Pathways

This compound is involved in various metabolic pathways This includes interactions with enzymes or cofactors, as well as effects on metabolic flux or metabolite levels

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve interactions with transporters or binding proteins This also includes any effects on its localization or accumulation

properties

IUPAC Name

7-(difluoromethyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9F2N3/c1-5-3-7(9(10)11)14-8(12-5)4-6(2)13-14/h3-4,9H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMBMRXORZVRTJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC(=NN2C(=C1)C(F)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9F2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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